3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
3-(4-Bromophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline is a useful research compound. Its molecular formula is C20H18BrN5 and its molecular weight is 408.303. The purity is usually 95%.
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Scientific Research Applications
1. Antihistaminic Potential
Compounds related to the [1,2,4]triazolo[4,3-a]quinazoline structure have shown significant potential in antihistaminic applications. For instance, novel 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and found to exhibit considerable H1-antihistaminic activity, outperforming standard drugs like chlorpheniramine maleate in protecting animals from histamine-induced bronchospasm (Alagarsamy et al., 2009).
2. Quality Control in Pharmaceutical Development
The development of quality control methods for substances derived from [1,2,4]triazolo[4,3-a]quinazoline, specifically as potential antimalarial agents, demonstrates the importance of these compounds in pharmaceutical research. A study focused on developing a project for quality control methods, including identification and assay by potentiometric titration, for a leading compound in this class (Danylchenko et al., 2018).
3. Anticancer Properties
Derivatives of [1,2,4]triazolo[4,3-c]quinazoline have been researched for their anticancer properties. A notable example is a study evaluating the cytotoxic and antiproliferative activity of a synthetically prepared quinazoline derivative on the human tumor cell line HeLa, indicating potential as an anticancer drug (Ovádeková et al., 2005).
4. Synthesis and Characterization
Research has also been conducted on the synthesis and characterization of various [1,2,4]triazolo[4,3-c]quinazoline derivatives. For instance, the synthesis of 3-aryl-1,2,4-triazolo[4,3-c]quinazolines, and their reaction with cyclic amines to form new derivatives, showcases the versatility of these compounds in chemical synthesis (El-kerdawy et al., 1990).
5. Photophysical Properties
Recent research in 2023 explored the fluorescent properties of amino-[1,1′]-biphenyl-containing 3-aryl-[1,2,4]triazolo[4,3-c]quinazoline derivatives. These compounds exhibited a wide range of emission wavelengths and high fluorescent quantum yields, indicating their potential in photophysical applications (Kopotilova et al., 2023).
Mechanism of Action
Target of Action
Similar triazoloquinazoline derivatives have been reported to target non-conserved amino acid residues and have shown potential as therapeutic agents with several pharmacological applications .
Mode of Action
It’s known that triazoloquinazoline derivatives can interact with a variety of enzymes and receptors in the biological system, showing versatile biological activities
Biochemical Pathways
Related triazoloquinazoline derivatives have been associated with a broad bioactivity spectrum . These compounds have shown a variety of biological applications such as anticancer, anti-inflammatory, antimicrobial, antiviral, antihypertensive, anticonvulsant, antidiabetic, antioxidant, adenosine receptor antagonist, and significant cytotoxic activities .
Pharmacokinetics
Pharmacokinetic studies have been performed on related triazoloquinazoline derivatives to evaluate their druggability .
Result of Action
Related compounds have shown superior cytotoxic activities against certain cancer cell lines .
Action Environment
It’s known that the biological activity of similar compounds can be influenced by various factors, including the presence of other compounds, ph levels, temperature, and more .
Properties
IUPAC Name |
3-(4-bromophenyl)-5-piperidin-1-yl-[1,2,4]triazolo[4,3-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5/c21-15-10-8-14(9-11-15)18-23-24-19-16-6-2-3-7-17(16)22-20(26(18)19)25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLOLMGGXBYOAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3C4=NN=C(N42)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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